Raxofelast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Raxofelast, also known as IRFI 016, is a hydrophilic antioxidant that resembles vitamin E in its structure and function. It is primarily noted for its ability to scavenge free radicals and reduce oxidative stress, making it a promising compound in various therapeutic applications. Raxofelast has been shown to have beneficial effects in conditions characterized by oxidative damage, such as diabetes and ischemia-reperfusion injury. Its unique hydrophilic properties allow it to interact effectively with both aqueous and lipid environments, enhancing its bioavailability and efficacy in biological systems.

The biological activity of raxofelast is largely attributed to its antioxidant properties. It has been reported to:

- Reduce Oxidative Stress: Raxofelast mitigates the effects of oxidative stress by scavenging free radicals and protecting cellular components such as lipids, proteins, and nucleic acids from damage .

- Promote Wound Healing: In experimental models of diabetes, raxofelast has been shown to restore wound healing processes nearly to normal levels, indicating its potential in treating chronic wounds associated with diabetic conditions .

- Protect Against Ischemia-Reperfusion Injury: The compound has demonstrated protective effects against testicular ischemia-reperfusion injury by reducing oxidative damage and inflammation .

Raxofelast can be synthesized through various organic chemistry techniques that involve the modification of existing vitamin E derivatives or through the use of specific catalytic systems. The synthesis typically involves:

- Starting Materials: Utilizing precursors derived from natural sources or synthetic vitamin E.

- Catalytic Methods: Employing innovative catalytic systems that facilitate the formation of the desired hydrophilic structure while maintaining the antioxidant properties.

- Purification: Following synthesis, raxofelast is purified using chromatographic techniques to ensure high purity and yield.

Raxofelast has several potential applications in medicine and pharmacology:

- Antioxidant Therapy: Used as a therapeutic agent for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

- Wound Healing: Its efficacy in promoting wound healing makes it a candidate for topical formulations aimed at diabetic ulcers or other chronic wounds.

- Protective Agent: Investigated for use in protecting tissues from ischemic damage during surgeries or organ transplants.

Interaction studies of raxofelast focus on its synergistic effects with other antioxidants and its mechanisms of action against various pathological conditions. Research indicates that raxofelast can enhance the effectiveness of other antioxidants when used in combination, leading to improved outcomes in reducing oxidative stress . Additionally, studies have explored its interactions with cellular signaling pathways involved in inflammation and apoptosis.

Raxofelast shares similarities with several compounds known for their antioxidant properties. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Raxofelast | Hydrophilic | Vitamin E-like antioxidant | High solubility in aqueous environments |

| Trolox | Water-soluble | Analog of vitamin E | Primarily used for research applications |

| Alpha-tocopherol | Lipophilic | Natural form of vitamin E | Less effective in aqueous environments |

| Coenzyme Q10 | Lipophilic | Mitochondrial antioxidant | Primarily acts within mitochondrial membranes |

Raxofelast's hydrophilic nature distinguishes it from other antioxidants like alpha-tocopherol and coenzyme Q10, allowing it to function effectively in both aqueous and lipid-rich environments.

Friedel-Crafts Alkylation in Precursor Synthesis

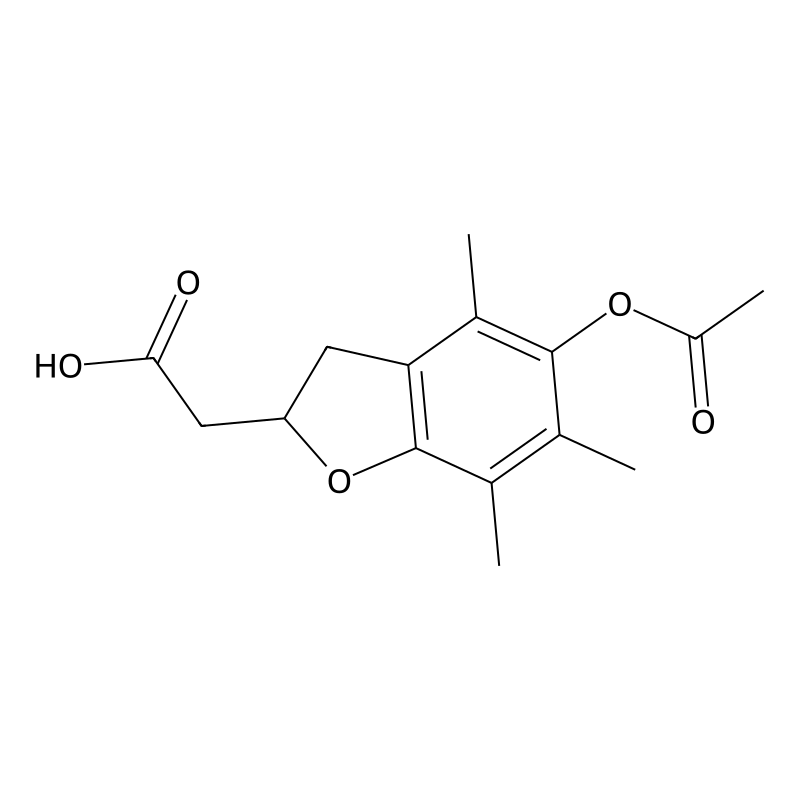

The synthesis of Raxofelast begins with a Friedel-Crafts alkylation reaction, which serves as the foundational step in constructing the benzofuran core structure [6]. This reaction involves the alkylation of trimethylhydroquinone (I) using methyl 4-bromocrotonate (II) as the alkylating agent [6].

The Friedel-Crafts alkylation mechanism proceeds through several critical steps. Initially, the alkyl halide (methyl 4-bromocrotonate) reacts with a Lewis acid catalyst to form a carbocation intermediate [7]. The carbocation then attacks the aromatic ring of trimethylhydroquinone, breaking one of the ring double bonds and resulting in the formation of a non-aromatic intermediate [7]. Deprotonation of this intermediate restores aromaticity to the ring while simultaneously forming an acid that regenerates the Lewis acid catalyst [7].

The selection of appropriate reaction conditions is crucial for successful Friedel-Crafts alkylation. Traditional conditions require stoichiometric or super-stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl3) or iron chloride (FeCl3) [8] [9]. The reaction typically employs strong Lewis acids as catalysts to increase the electrophilicity of the alkylating agent [9]. However, modern approaches have developed more environmentally benign conditions using catalytic amounts of Lewis acids [8].

The regioselectivity of the Friedel-Crafts alkylation is influenced by the substitution pattern of trimethylhydroquinone. The presence of multiple methyl groups and hydroxyl functionalities on the aromatic ring directs the alkylation to specific positions, facilitating the formation of the desired regioisomer required for subsequent cyclization [7]. The reaction conditions must be carefully optimized to prevent overalkylation, which can occur because the alkylated product is more nucleophilic than the starting material [9].

Hydrolytic Cyclization Mechanisms

Following the Friedel-Crafts alkylation, the crude reaction mixture containing methyl 4-(2,5-dihydroxy-3,4,6-trimethylphenyl)-2(E)-butenoate (III) undergoes hydrolytic cyclization to form the benzofuran ring system [6]. This cyclization occurs in an alkaline environment in the presence of a strong reducing agent, yielding (±)-2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-benzofuranacetic acid (IV), also known as IRFI-005 [6].

The hydrolytic cyclization mechanism involves several key transformations. The alkaline conditions promote the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the butenoate ester chain [10]. This intramolecular nucleophilic substitution leads to ring closure, forming the five-membered furan ring fused to the benzene core [10]. The presence of a strong reducing agent is essential to maintain the appropriate oxidation state of the phenolic groups and prevent unwanted side reactions [6].

The cyclization process is facilitated by the conformational flexibility of the intermediate chain, which allows for proper orbital alignment between the nucleophilic hydroxyl group and the electrophilic center [11] [12]. The reaction proceeds through a favorable six-membered transition state, minimizing ring strain and promoting cyclization over intermolecular reactions [11]. The alkaline environment serves multiple functions: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it facilitates the hydrolysis of the ester functionality to form the final carboxylic acid product [10].

Recent advances in benzofuran synthesis have demonstrated the versatility of hydrolytic cyclization approaches. Various catalytic systems, including Brønsted acids and Lewis acids, have been employed to promote similar cyclization reactions [11] [12]. The development of environmentally benign conditions has led to the use of water-based reaction media and reduced catalyst loadings, improving the sustainability of the synthetic process [11].

Optimization of Recrystallization Processes

The final step in Raxofelast synthesis involves acetylation of the phenolic hydroxyl group followed by recrystallization using isopropyl acetate [6]. Recrystallization is a critical purification technique that ensures the final product meets pharmaceutical purity standards [13] [14].

The recrystallization process is based on the principle that the solubility of most solids increases with temperature [14]. For Raxofelast purification, isopropyl acetate serves as the optimal recrystallization solvent due to its favorable solubility characteristics with respect to the compound [6]. The selection of an appropriate solvent is crucial and must satisfy several criteria: the compound should be soluble in the hot solvent but relatively insoluble in the cold solvent, and impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent [15].

The optimization of recrystallization conditions involves careful control of several parameters. Temperature control is critical, as rapid cooling can lead to the formation of small crystals with incorporated impurities, while slow cooling promotes the growth of larger, purer crystals [14] [15]. The cooling rate directly affects crystal size and purity, with slower cooling generally producing higher-quality crystals [14].

Solvent selection for pharmaceutical recrystallization requires consideration of multiple factors including toxicity, environmental impact, and regulatory acceptance [16]. Isopropyl acetate represents an environmentally favorable choice as it has low toxicity and favorable regulatory status [17]. The optimization process may involve screening multiple solvents or solvent mixtures to identify conditions that maximize both yield and purity [16].

Modern approaches to recrystallization optimization employ systematic methodologies including Design of Experiments (DoE) approaches [18]. These methods allow for the simultaneous optimization of multiple process parameters such as temperature, cooling rate, solvent volume, and seed crystal addition [18]. Process Analytical Technology (PAT) tools can be employed for real-time monitoring of crystal formation, ensuring consistent product quality [18].

Quality control during recrystallization includes monitoring of particle size distribution, polymorphic form, and residual solvent content [18]. For pharmaceutical applications, strict control of these parameters is essential for ensuring bioavailability and stability of the final product [18]. The recrystallization process for Raxofelast must be validated to demonstrate consistent removal of impurities and achievement of target specifications [13].

Industrial Scale-Up Challenges

The translation of laboratory-scale Raxofelast synthesis to industrial production presents numerous technical and operational challenges that must be systematically addressed [19] [20]. Scale-up involves more than simply increasing batch sizes; it requires comprehensive understanding of process fundamentals and their impact on product quality and yield [20].

Process optimization and reproducibility represent primary challenges during scale-up [20]. Variations in equipment design, material properties, and process dynamics can lead to significant differences in product consistency between laboratory and industrial scales [20]. For the Friedel-Crafts alkylation step, mixing efficiency becomes critical at larger scales, as inadequate mixing can result in localized concentration gradients that affect reaction selectivity and yield [21]. Heat transfer characteristics also change dramatically with scale, potentially requiring modified temperature control strategies to maintain optimal reaction conditions [20].

Material inconsistency issues become magnified during scale-up operations [22]. Raw materials that perform consistently in small batches may exhibit variability when sourced in larger quantities required for industrial production [22]. For Raxofelast synthesis, the quality and purity of trimethylhydroquinone and methyl 4-bromocrotonate must be rigorously controlled to ensure consistent product quality [22]. Supply chain management becomes critical, requiring establishment of qualified supplier networks and implementation of robust incoming material testing protocols [22].

Equipment compatibility presents significant technical challenges during scale-up [22]. Laboratory equipment and commercial-scale machinery operate under different physical principles, potentially requiring process modifications [22]. For example, the mixing characteristics of laboratory stirred reactors differ substantially from industrial-scale vessels, potentially affecting the efficiency of the Friedel-Crafts alkylation reaction [21]. Heat transfer limitations in larger vessels may necessitate modified heating and cooling protocols for both the alkylation and cyclization steps [20].

Regulatory compliance adds complexity to pharmaceutical scale-up operations [20]. Manufacturing processes must adhere to Good Manufacturing Practices (GMP) throughout the scale-up process, requiring extensive documentation and validation [20]. For Raxofelast production, process validation must demonstrate equivalence between laboratory-scale and large-scale operations [20]. A Quality by Design (QbD) framework is essential, emphasizing the importance of understanding process fundamentals and their impact on product quality [20].

Time pressure paradoxes create additional challenges in scale-up projects [22]. Commercial pressures for rapid scale-up often conflict with the technical requirements for thorough process development and validation [22]. Successful scale-up requires sufficient time for process optimization, equipment qualification, and validation studies [22]. Rushing through scale-up activities can result in manufacturing problems that ultimately delay product launch more than a methodical approach would have [22].

Environmental and sustainability considerations become increasingly important at industrial scale [19]. The use of Lewis acid catalysts in the Friedel-Crafts alkylation step must be optimized to minimize waste generation and environmental impact [21]. Development of more efficient catalyst systems or alternative synthetic routes may be necessary to meet industrial sustainability requirements [21]. Solvent recovery and recycling systems become economically attractive and environmentally necessary at commercial scale [19].

Process analytical technology (PAT) implementation is crucial for industrial-scale production [20]. Real-time monitoring of critical process parameters enables rapid identification and correction of process deviations [20]. For Raxofelast synthesis, PAT systems could monitor reaction progress during alkylation, control pH during cyclization, and track crystal formation during recrystallization [20]. These systems are essential for ensuring consistent product quality and regulatory compliance [20].

Cost optimization becomes a major driver in industrial production [22]. While laboratory synthesis focuses primarily on product quality and yield, industrial production must balance quality, yield, and cost considerations [22]. This may require evaluation of alternative raw materials, optimization of reaction conditions for maximum efficiency, and implementation of continuous rather than batch processing where appropriate [19].

The development of robust manufacturing processes requires extensive collaboration between research, development, and manufacturing teams [23]. Process chemistry knowledge must be effectively transferred from laboratory to manufacturing scale, requiring clear documentation of critical process parameters and their acceptable ranges [23]. Training of manufacturing personnel and establishment of appropriate quality control procedures are essential for successful commercial production [20].

The antioxidant capacity of raxofelast has been extensively characterized through quantitative assessments of lipid peroxidation markers and oxidative stress parameters. In carrageenan-induced pleurisy models, raxofelast demonstrated dose-dependent reductions in malondialdehyde levels, with significant protective effects observed at doses of 5, 10, and 20 milligrams per kilogram [2] [3]. The compound exhibited remarkable efficacy in reducing tissue malondialdehyde levels by 89.1% in myocardial ischemia-reperfusion models, decreasing concentrations from 87.8±15.8 nanomoles per gram of tissue to 9.53±2.4 nanomoles per gram of tissue [4].

In testicular ischemia-reperfusion injury studies, raxofelast treatment resulted in a 22.2% reduction in conjugated diene levels, with concentrations decreasing from 3.6±0.3 to 2.8±0.2 delta absorbance units per gram of protein [5]. Burn wound models demonstrated a 39.3% reduction in tissue conjugated dienes, with levels decreasing from 6.1±1.4 to 3.7±0.8 delta absorbance units per milligram of protein [6] [7]. The compound simultaneously prevented tissue glutathione consumption, increasing reduced glutathione levels from 3.2±0.9 to 6.7±1.8 micromoles per gram of protein, representing a 109.4% increase in antioxidant capacity [6].

Clinical studies in humans with Type II diabetes revealed significant reductions in plasma 8-epi-prostaglandin F2α levels, a specific marker of oxidative stress, with concentrations decreasing from 0.99±0.20 to 0.47±0.07 nanomoles per liter following raxofelast treatment [8] [9]. This represents a 52.5% reduction in oxidative stress markers, demonstrating the compound's translational potential from preclinical to clinical applications.

Free Radical Scavenging Mechanisms

Raxofelast exerts its protective effects through multiple free radical scavenging mechanisms, targeting various reactive oxygen and nitrogen species. The compound demonstrates potent peroxynitrite scavenging activity, completely preventing nitrotyrosine formation in lung tissues at doses of 20 milligrams per kilogram [2] [3]. Immunohistochemical analysis for nitrotyrosine, a footprint of peroxynitrite formation, revealed positive staining in carrageenan-treated control animals but complete absence of nitrotyrosine staining in raxofelast-treated subjects [3].

The compound effectively inhibits peroxynitrite formation through multiple pathways, including the prevention of dihydrorhodamine 123 oxidation in a dose-dependent manner [2] [3]. In pleural macrophages harvested from carrageenan-treated animals, raxofelast significantly reduced peroxynitrite production measured at 66±4 picomoles per minute per cell in controls to negligible levels in treated groups [3]. This scavenging activity extends to the prevention of DNA damage, with the compound preventing carrageenan-induced DNA single strand breakage and partially restoring cellular levels of nicotinamide adenine dinucleotide [3].

Raxofelast demonstrates significant efficacy in scavenging hydroxyl radicals and superoxide radicals through its vitamin E-like chemical structure [1]. The compound's hydrophilic nature allows for enhanced bioavailability compared to traditional lipophilic antioxidants while maintaining potent radical scavenging capacity [2] [1]. In hydrogen peroxide-stimulated rat aortic smooth muscle cells, raxofelast reduced intracellular reactive oxygen species formation in a dose-dependent manner, with an IC50 of 200 micromoles for extracellular signal-regulated kinase activation inhibition [10].

The compound's radical scavenging mechanisms involve direct interaction with lipid peroxyl radicals, effectively interrupting lipid peroxidation chain reactions [6] [7]. This activity is evidenced by significant reductions in conjugated diene formation across multiple experimental models, demonstrating the compound's ability to prevent membrane lipid oxidation [5] [6] [7].

Membrane Stabilization Properties

Raxofelast exhibits comprehensive membrane stabilization properties through its antioxidant mechanisms and structural similarity to vitamin E [1]. The compound prevents lipid peroxidation chain reactions in cellular membranes, maintaining membrane integrity and function across various tissue types [2] [3] [6]. In carrageenan-induced pleurisy models, raxofelast significantly reduced histological organ injury and prevented membrane peroxidation, as evidenced by reduced malondialdehyde levels and conjugated diene formation [2] [3].

The compound demonstrates protective effects on mitochondrial membranes, preventing the decrease in mitochondrial respiration and partially restoring cellular energy metabolism [3]. In macrophages harvested from inflamed tissues, raxofelast treatment significantly inhibited the decrease in cellular respiration and partially restored intracellular nicotinamide adenine dinucleotide levels, indicating preservation of mitochondrial membrane function [3].

Endothelial barrier function is preserved through raxofelast's ability to prevent oxidant injury and reduce neutrophil infiltration into inflamed tissues [2] [3]. The compound's membrane stabilization properties contribute to the maintenance of vascular integrity and reduced inflammatory cell recruitment, as demonstrated by decreased myeloperoxidase activity in treated animals [2] [3].

Raxofelast protects membrane-bound enzymes and maintains phospholipid bilayer integrity through its antioxidant activity [6] [7]. The compound's ability to prevent oxidative membrane damage is evidenced by maintained cellular function and reduced tissue injury across multiple experimental models [2] [3] [6] [7]. The structural preservation of cellular membranes contributes to the compound's overall cytoprotective effects and therapeutic potential.

Dose-Response Relationships in Preclinical Models

Comprehensive dose-response studies have established clear relationships between raxofelast dosing and therapeutic efficacy across multiple preclinical models. In carrageenan-induced pleurisy, raxofelast demonstrated dose-dependent protective effects at 5, 10, and 20 milligrams per kilogram administered intraperitoneally [2] [3]. The compound prevented pleural exudation and polymorphonuclear migration in a dose-dependent manner, with maximal effects observed at the highest dose tested [2] [3].

Myocardial ischemia-reperfusion studies revealed significant protective effects at doses of 100 and 200 milligrams per kilogram, with the higher dose producing superior cardioprotection [4] [11]. The 200 milligram per kilogram dose resulted in a reduction of necrotic zone from 55±4% to 24±2.5% of the area at risk, demonstrating robust dose-dependent efficacy [11].

Testicular ischemia-reperfusion models established therapeutic efficacy at 20 milligrams per kilogram administered intraperitoneally, with significant reductions in lipid peroxidation markers and histological damage [5]. Burn wound studies confirmed protective effects at 20 milligrams per kilogram daily for 14 days, with significant improvements in angiogenesis and wound healing parameters [6] [7].

Diabetic wound healing models demonstrated therapeutic efficacy at 15 milligrams per kilogram daily, with significant improvements in wound healing processes and reduction in oxidative stress markers [12] [13]. The compound's effectiveness in this model suggests potential for treating diabetes-related complications through antioxidant mechanisms.

Clinical translation studies in humans with Type II diabetes established therapeutic efficacy at 600 milligrams twice daily administered orally for one week [8] [9]. This dosing regimen resulted in significant reductions in oxidative stress markers and improvements in endothelial function, demonstrating the compound's potential for human therapeutic applications.

In vitro studies using hydrogen peroxide-stimulated smooth muscle cells revealed dose-dependent effects with an IC50 of 200 micromoles for extracellular signal-regulated kinase activation inhibition [10]. The compound demonstrated antiproliferative effects through suppression of intracellular reactive oxygen species formation and inhibition of mitogen-activated protein kinase pathways [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Lee KH, Lim S, Kang SM, Kim DH, Cho HK, Chung JH, Kwon HM, Chung kH, Lee H, Jang Y, Hwang KC. Antiproliferative mechanisms of raxofelast (IRFI-016) in H2O2-stimulated rat aortic smooth muscle cells. Eur J Pharmacol. 2004 Jan 26;484(2-3):119-25. PubMed PMID: 14744595.

3: Altavilla D, Marini H, Seminara P, Squadrito G, Minutoli L, Passaniti M, Bitto A, Calapai G, Calò M, Caputi AP, Squadrito F. Protective effects of antioxidant raxofelast in alcohol-induced liver disease in mice. Pharmacology. 2005 Apr;74(1):6-14. PubMed PMID: 15627848.

4: Galeano M, Torre V, Deodato B, Campo GM, Colonna M, Sturiale A, Squadrito F, Cavallari V, Cucinotta D, Buemi M, Altavilla D. Raxofelast, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice. Surgery. 2001 Apr;129(4):467-77. PubMed PMID: 11283539.

5: Romeo C, Antonuccio P, Esposito M, Marini H, Impellizzeri P, Turiaco N, Altavilla D, Bitto A, Zuccarello B, Squadrito F. Raxofelast, a hydrophilic vitamin E-like antioxidant, reduces testicular ischemia-reperfusion injury. Urol Res. 2004 Oct;32(5):367-71. PubMed PMID: 15316698.

6: Bitto A, Minutoli L, Squadrito F, Polito F, Altavilla D. Raxofelast, (+/-)5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid: a new antioxidant to modulate the inflammatory response during ischemia-reperfusion injury and impaired wound healing. Mini Rev Med Chem. 2007 Mar;7(3):339-43. Review. PubMed PMID: 17346222.

7: Chowienczyk PJ, Brett SE, Gopaul NK, Meeking D, Marchetti M, Russell-Jones DL, Anggård EE, Ritter JM. Oral treatment with an antioxidant (raxofelast) reduces oxidative stress and improves endothelial function in men with type II diabetes. Diabetologia. 2000 Aug;43(8):974-7. PubMed PMID: 10990073.

8: Cuzzocrea S, Costantino G, Mazzon E, Caputi AP. Beneficial effects of raxofelast (IRFI 016), a new hydrophilic vitamin E-like antioxidant, in carrageenan-induced pleurisy. Br J Pharmacol. 1999 Jan;126(2):407-14. PubMed PMID: 10077232; PubMed Central PMCID: PMC1565814.

9: Campo GM, Squadrito F, Campo S, Altavilla D, Quartarone C, Ceccarelli S, Ferlito M, Avenoso A, Squadrito G, Saitta A, Caputi AP. Beneficial effect of raxofelast, an hydrophilic vitamin E analogue, in the rat heart after ischemia and reperfusion injury. J Mol Cell Cardiol. 1998 Aug;30(8):1493-503. PubMed PMID: 9737936.

10: Altavilla D, Famulari C, Passaniti M, Campo GM, Macrì A, Seminara P, Marini H, Calò M, Santamaria LB, Bono D, Venuti FS, Mioni C, Leone S, Guarini S, Squadrito F. Lipid peroxidation inhibition reduces NF-kappaB activation and attenuates cerulein-induced pancreatitis. Free Radic Res. 2003 Apr;37(4):425-35. PubMed PMID: 12747737.

11: Antonuccio P, Minutoli L, Romeo C, Nicòtina PA, Bitto A, Arena S, Altavilla D, Zuccarello B, Polito F, Squadrito F. Lipid peroxidation activates mitogen-activated protein kinases in testicular ischemia-reperfusion injury. J Urol. 2006 Oct;176(4 Pt 1):1666-72. PubMed PMID: 16952711.

12: Altavilla D, Saitta A, Cucinotta D, Galeano M, Deodato B, Colonna M, Torre V, Russo G, Sardella A, Urna G, Campo GM, Cavallari V, Squadrito G, Squadrito F. Inhibition of lipid peroxidation restores impaired vascular endothelial growth factor expression and stimulates wound healing and angiogenesis in the genetically diabetic mouse. Diabetes. 2001 Mar;50(3):667-74. PubMed PMID: 11246889.

13: Ferlazzo N, Condello S, Currò M, Parisi G, Ientile R, Caccamo D. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells. BMC Neurosci. 2008 Jul 7;9:62. doi: 10.1186/1471-2202-9-62. PubMed PMID: 18606001; PubMed Central PMCID: PMC2474632.

14: Caccamo D, Campisi A, Marini H, Adamo EB, Li Volti G, Squadrito F, Ientile R. Glutamate promotes NF-kappaB pathway in primary astrocytes: protective effects of IRFI 016, a synthetic vitamin E analogue. Exp Neurol. 2005 Jun;193(2):377-83. PubMed PMID: 15869940.

15: Iuliano L, Pedersen JZ, Camastra C, Bello V, Ceccarelli S, Violi F. Protection of low density lipoprotein oxidation by the antioxidant agent IRFI005, a new synthetic hydrophilic vitamin E analogue. Free Radic Biol Med. 1999 Apr;26(7-8):858-68. PubMed PMID: 10232829.

16: Campo GM, Squadrito F, Ioculano M, Altavilla D, Zingarelli B, Pollicino AM, Rizzo A, Calapai G, Calandra S, Scuri R, et al. Protective effects of IRFI-016, a new antioxidant agent, in myocardial damage, following coronary artery occlusion and reperfusion in the rat. Pharmacology. 1994 Mar;48(3):157-66. PubMed PMID: 8153143.

17: Calapai G, Squadrito F, Rizzo A, Crisafulli C, Campo GM, Marciano MC, Mazzaglia G, Scuri R. A new antioxidant drug limits brain damage induced by transient cerebral ischaemia. Drugs Exp Clin Res. 1993;19(4):159-64. PubMed PMID: 8131711.

18: Scuri R, Giannetti P, Paesano A. 2-(2,3-Dihydro-5-acetoxy-4,6,7-tribenzofuranyl)acetic acid (IRFI 016): a new antioxidant mucoactive drug. Drugs Exp Clin Res. 1990;16(12):649-56. PubMed PMID: 2130008.

19: Campo GM, Squadrito F, Ioculano M, Avenoso A, Zingarelli B, Calandra S, Scuri R, Saitta A, Caputi AP. IRFI-016, a new radical scavenger, limits ischemic damage following coronary artery occlusion in rats. Res Commun Chem Pathol Pharmacol. 1992 Jun;76(3):287-303. PubMed PMID: 1636053.

20: Bianco T, Centore R, Giannetti P, Scuri R. Compared kinetics of 2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 016) and its active metabolite 2-(2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 005) in plasma and bronchial alveolar liquid in mice. Drugs Exp Clin Res. 1992;18(3):93-7. PubMed PMID: 1425209.